

# Crystal structure and polymorphism of solid octadecane

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## Compound of Interest

Compound Name:	Octadecane
CAS No.:	128271-18-1
Cat. No.:	B175841

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## Executive Summary

**Octadecane** (C<sub>18</sub>H<sub>38</sub>) is a linear, even-numbered n-alkane that serves as a critical model compound in the development of solid lipid nanoparticles (SLNs) for drug delivery and as a high-efficiency Phase Change Material (PCM) for thermal energy storage. While its bulk thermodynamic behavior is well-documented, its polymorphic transitions—specifically the emergence of metastable rotator phases under spatial confinement—present complex analytical challenges. This guide synthesizes the crystallographic fundamentals of solid **octadecane**, explains the causality behind its polymorphic behavior, and establishes a self-validating analytical workflow for robust phase characterization.

## Crystallographic Fundamentals of Solid Octadecane

At standard temperature and pressure, highly pure bulk **octadecane** crystallizes into a thermodynamically stable triclinic structure[1]. Unlike odd-numbered alkanes which typically form orthorhombic crystals, even-numbered alkanes like **octadecane** pack into a denser triclinic subcell (P1<sup>-</sup> space group) to minimize free energy[1].

The molecules exhibit a regular, periodic zigzag conformation[1]. Due to the inversion center at the molecular midpoint, the C<sub>18</sub>H<sub>38</sub> chains pack parallel to each other, forming distinct lamellar layers. The terminal methyl groups of adjacent layers interact via weak van der Waals forces, which is the primary reason why the melting point of **octadecane** is relatively low (approx. 28–30 °C)[2].

### Table 1: Crystallographic and Thermal Properties of Stable Triclinic Octadecane

Parameter	Value	Analytical Source / Significance
Space Group	P1 <sup>-</sup> (Triclinic)	Determines the dense packing of even n-alkanes[1].
Lattice Constants	a=4.36 Å, b=4.89 Å, c=25.04 Å	Defines the unit cell dimensions[1].
Lattice Angles	α=83.1°, β=67.1°, γ=111.4°	Highlights the oblique geometry of the lamellar layers[1].
Characteristic XRD Peaks	2θ=19.3°, 19.8°, 23.3°, 24.7°	Used for positive identification of the stable phase[3].
Melting Point ( T <sub>m</sub> )	-28.0 °C – 30.0 °C	Varies slightly based on heating rate and purity[2].

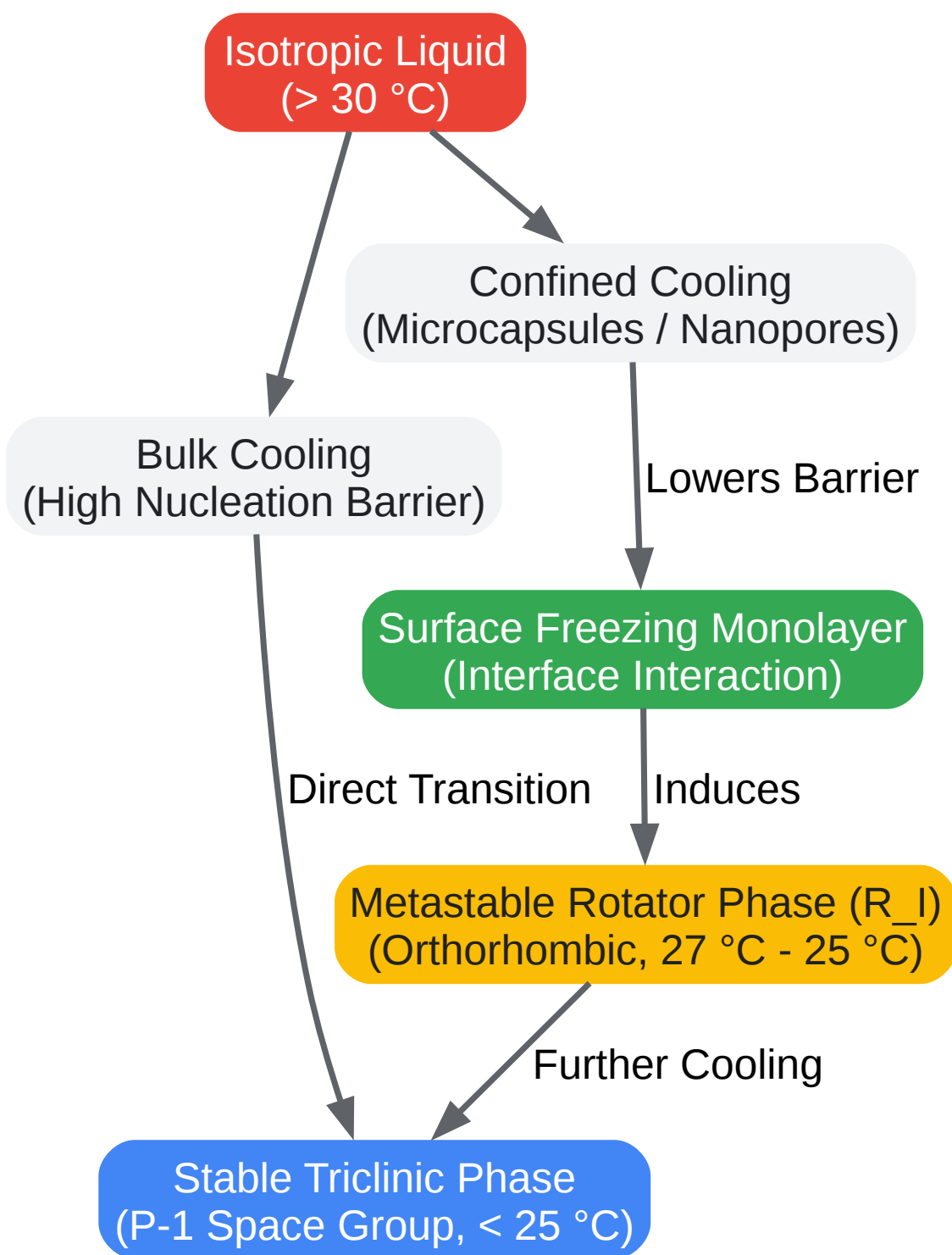
## Polymorphism and the Rotator Phase Anomaly

Polymorphism in n-alkanes is dictated by the rotational degrees of freedom of the carbon chains. While shorter even-numbered alkanes ( n≤20 ) typically transition directly from the triclinic crystal to an isotropic liquid upon heating, **octadecane** exhibits a highly sensitive rotator phase ( RI)[4]. In the RI phase, the molecules maintain their long-range positional order (lamellar layers) but lose their short-range orientational order, effectively spinning around their longitudinal axes[4].

## The Causality of Confinement

In bulk **octadecane**, the RI phase is merely a transient state that is notoriously difficult to detect[4]. However, when **octadecane** is spatially confined—such as within silica microcapsules, nanoporous glass, or lipid emulsions—the polymorphic behavior drastically shifts[4][5].

Why does this happen? Confinement increases the surface-area-to-volume ratio, leading to a phenomenon known as surface freezing. A highly ordered monolayer of **octadecane** forms at the interface between the alkane and the confining wall (e.g., the silica shell) at temperatures slightly above the bulk melting point[4]. During the cooling cycle, this surface-frozen monolayer acts as a heterogeneous nucleation template. It significantly lowers the nucleation potential barrier for the orthorhombic RI phase, forcing a crossover from a transient state to a metastable state[4]. In extreme confinement (e.g., 8.1 nm nanopores), secondary rotator phases (RII) can even be induced[5].

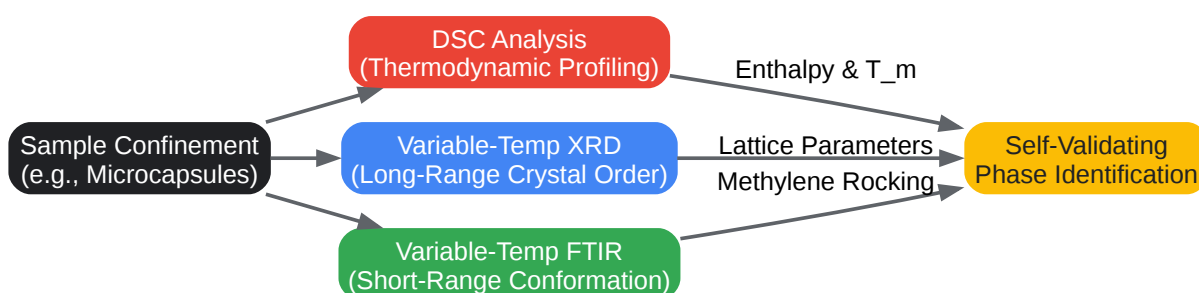


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Caption: Phase transition pathways of **octadecane** in bulk versus confined environments.

# Orthogonal Analytical Methodologies: A Self-Validating System

To accurately capture the transient-to-metastable crossover of **octadecane**, researchers cannot rely on a single analytical technique. A self-validating system must be employed, combining thermodynamic profiling, long-range structural analysis, and short-range molecular conformation.



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Caption: Orthogonal analytical workflow for self-validating phase identification.

## Step-by-Step Experimental Protocols

### Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To detect the thermal signatures of the liquid → RI → triclinic transitions. Causality: High cooling rates (e.g., 10 °C/min) cause thermal lag, merging the crystallization peaks of the RI and triclinic phases into a single unresolvable exotherm[4]. A slow, controlled cooling rate is mandatory to temporally separate the nucleation events[2].

- Sample Preparation: Encapsulate 5–10 mg of **octadecane** (bulk or confined) in standard aluminum DSC crucibles. Seal hermetically to prevent volatilization.

- Thermal Erasure: Heat the sample to 50 °C at 5 °C/min. Hold isothermally for 5 minutes to erase thermal history and destroy any pre-existing nuclei[4].
- Controlled Cooling (Critical Step): Cool the sample from 50 °C to 0 °C at a strict rate of 1 °C/min[4].
- Data Interpretation:
  - Bulk Sample: You will observe a single sharp exothermic peak around 26–27 °C (direct triclinic crystallization).
  - Confined Sample: You will observe a bifurcated peak or a distinct shoulder. The first minor exotherm (~27 °C) represents the surface-freezing-induced R1phase, followed by the primary exotherm (~25 °C) representing the transition to the stable triclinic phase[4].

## Protocol 2: Structural Validation via Temperature-Dependent XRD

Objective: To provide definitive crystallographic proof of the R1phase, validating the DSC thermal data. Causality: DSC only proves a change in enthalpy; it does not prove what structure formed. XRD provides the exact lattice parameters needed to confirm the orthorhombic nature of the intermediate phase[3][4].

- Instrument Setup: Equip the X-ray diffractometer (Cu K  $\alpha$  radiation,  $\lambda=0.154$  nm) with a Peltier-controlled variable temperature stage[3].
- Isothermal Scans: Heat the sample to 35 °C (isotropic liquid). Step-cool the sample, holding it isothermally at 27 °C, 25 °C, and 20 °C.
- Scan Parameters: At each temperature plateau, scan from  $2\theta=15^\circ$  to  $30^\circ$  at a slow rate of  $2^\circ/\text{min}$  to ensure high signal-to-noise ratio for transient peaks.
- Data Interpretation:
  - At 27 °C: Look for the emergence of two distinct peaks at  $2\theta=21.1^\circ$  (110 plane) and  $22.9^\circ$  (200 plane). This is the definitive fingerprint of the orthorhombic R1rotator phase[4].

- At 25 °C: The Rlpeaks will diminish, and the characteristic triclinic multiplet will emerge at  $2\theta=19.3^\circ, 19.8^\circ, 23.3^\circ, \text{ and } 24.7^\circ$  [3][4].

## Protocol 3: Molecular Conformation via Temperature-Dependent FTIR

Objective: To monitor the vibrational changes of the carbon backbone during phase transitions.

Causality: The methylene (  $-\text{CH}_2-$  ) rocking vibrations are highly sensitive to interchain packing. Monitoring these bands provides short-range molecular evidence that corroborates the long-range XRD data[4].

- Measurement: Collect FTIR spectra continuously while cooling the sample from 40 °C to 10 °C at 1 °C/min.
- Analysis: Focus on the 720  $\text{cm}^{-1}$  region. In the liquid and Rlphases, this appears as a single band due to the high rotational freedom. As the sample transitions to the rigid triclinic phase, the band splits into a doublet (e.g., 719  $\text{cm}^{-1}$  and 725  $\text{cm}^{-1}$  ) due to the loss of rotational freedom and the establishment of specific intermolecular interactions[3][4].

## References

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